molecular formula C7H12O3 B15240101 (1S,2R)-2-Methoxycyclopentane-1-carboxylic acid

(1S,2R)-2-Methoxycyclopentane-1-carboxylic acid

Cat. No.: B15240101
M. Wt: 144.17 g/mol
InChI Key: KHFKWNMKMOBOLL-NTSWFWBYSA-N
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Description

(1S,2R)-2-Methoxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methoxycyclopentane-1-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method includes the alkylation of cyclopentanone derivatives followed by methoxylation and carboxylation under controlled conditions . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic processes to enhance enantioselectivity and efficiency . These methods are designed to be scalable and cost-effective, making the compound accessible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1S,2R)-2-Methoxycyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, often through its carboxylic acid and methoxy groups. These interactions can influence various biochemical pathways, depending on the context of its application . The stereochemistry of the compound plays a crucial role in its binding affinity and overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R)-2-Methoxycyclopentane-1-carboxylic acid lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1S,2R)-2-methoxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1

InChI Key

KHFKWNMKMOBOLL-NTSWFWBYSA-N

Isomeric SMILES

CO[C@@H]1CCC[C@@H]1C(=O)O

Canonical SMILES

COC1CCCC1C(=O)O

Origin of Product

United States

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